
2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyethylamine is a chemical compound with the linear formula CH3OCH2CH2NH2 . It’s also known as 2-Aminoethyl methyl ether .
Synthesis Analysis
While specific synthesis methods for “2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline” are not available, there are studies on the protodeboronation of pinacol boronic esters, which could be relevant . This process involves a radical approach and is paired with a Matteson–CH2–homologation .Physical And Chemical Properties Analysis
2-Methoxyethylamine is a clear colorless liquid with a sharp musty odor . The physical and chemical properties of “2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline” are not available in the sources I found.Aplicaciones Científicas De Investigación
Antibacterial Activity : A study by Zhi et al. (2005) explored the synthesis of derivatives related to 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline, specifically 3-substituted-6-(3-ethyl-4-methylanilino)uracils, which demonstrated potent antibacterial activity against Gram-positive organisms in culture. Some compounds were also found to protect mice from lethal infections with S. aureus (Zhi et al., 2005).
Chemical Synthesis and Structure Analysis : Research by Odabaşoǧlu et al. (2003) on compounds similar to 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline, such as 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, revealed insights into their structural properties and hydrogen bonding patterns. These findings are significant for understanding the chemical behavior of these compounds (Odabaşoǧlu et al., 2003).
Organic Chemistry and Catalysis : Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines, including compounds related to 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline. This method uses methanol as a methylating agent, showcasing an environmentally friendly and efficient approach in organic synthesis (Li et al., 2012).
Electropolymerization Studies : A study by Viva et al. (2002) on the electropolymerization of 2-methoxyaniline, a compound structurally related to 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline, provided insights into the polymerization kinetics and the insertion of phenazinic units. This research is crucial for understanding the properties of polymers derived from these compounds (Viva et al., 2002).
Mecanismo De Acción
Target of Action
The primary targets of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline are specific RNA sequences. The compound is designed to specifically hybridize to its target RNA via Watson-Crick base pairing . This interaction prevents the expression of the encoded “disease-related” protein product .
Mode of Action
2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline interacts with its targets through a process known as antisense inhibition . This involves the compound binding to its target RNA sequences, which in turn prevents these sequences from being translated into proteins . The result is a decrease in the production of the disease-related protein.
Biochemical Pathways
The exact biochemical pathways affected by 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline can vary depending on the specific RNA targets of the compound. The general effect is a disruption in the protein synthesis pathway, leading to a decrease in the production of certain proteins .
Pharmacokinetics
The pharmacokinetic properties of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline are characterized by its resistance to nuclease metabolism in both plasma and tissue . This resistance allows the compound to remain in the body for a longer period of time, increasing its bioavailability. The compound’s plasma clearance is dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours .
Result of Action
The result of the action of 2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline is a decrease in the production of the disease-related protein. This can lead to a reduction in the symptoms associated with the overproduction of this protein .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-13(7-8-14-2)11-6-4-3-5-10(11)9-12/h3-6H,7-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHMKIBCELMPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC=CC=C1CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

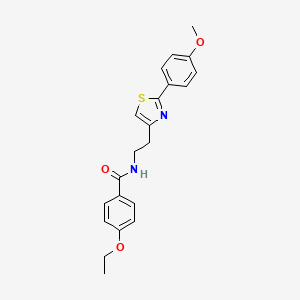
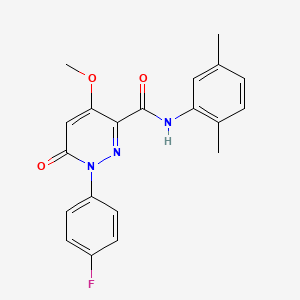
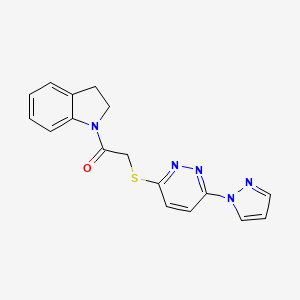
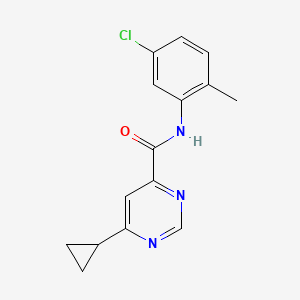
![(2-Methylsulfanylpyridin-4-yl)-[2-[(E)-2-thiophen-2-ylethenyl]azepan-1-yl]methanone](/img/structure/B2962472.png)
![5-Fluoro-2-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2962473.png)
![5-hydroxy-7-keto-N-(3,3,5-trimethylcyclohexyl)thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2962477.png)
![3-[(4-Nitrophenyl)methylsulfanyl]-6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2962478.png)
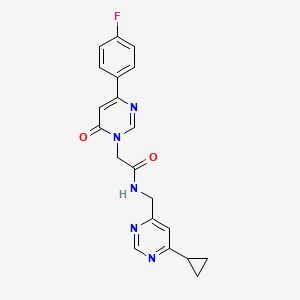
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2962481.png)
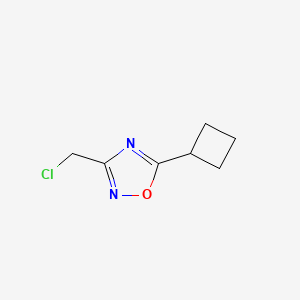

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2962488.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)biphenyl-4-carboxamide](/img/structure/B2962491.png)